molecular formula C9H8N4S2 B12611223 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine CAS No. 647860-04-6

5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Cat. No.: B12611223
CAS No.: 647860-04-6
M. Wt: 236.3 g/mol
InChI Key: BSFUQNYHKYACTN-UHFFFAOYSA-N
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Description

5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine ring conjugated to a 1,2,5-thiadiazole moiety via a sulfur-containing linker. The thiadiazole ring is substituted at the 4-position with a prop-2-en-1-ylsulfanyl (allylthio) group. Pyrimidine derivatives are known for their roles as nucleobases in DNA/RNA, while thiadiazoles are valued for their electron-deficient nature and stability, making them candidates for drug design or optoelectronic materials .

Properties

CAS No.

647860-04-6

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

3-prop-2-enylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C9H8N4S2/c1-2-3-14-9-8(12-15-13-9)7-4-10-6-11-5-7/h2,4-6H,1,3H2

InChI Key

BSFUQNYHKYACTN-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NSN=C1C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine typically involves the reaction of a pyrimidine derivative with a thiadiazole precursor. One common method includes the use of prop-2-en-1-yl sulfide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure of the compound .

Chemical Reactions Analysis

Sulfhydryl Group Reactivity

The prop-2-en-1-yl sulfanyl (-S-CH2-CH=CH2) substituent enables nucleophilic substitution and addition reactions.

Reaction TypeConditionsProduct/OutcomeReference
Alkylation Ethanolic KOH, 60°C, 6hReplacement of the sulfanyl group with alkyl halides (e.g., benzyl bromide)
Oxidation H2O2 (30%), RT, 2hConversion to sulfoxide (-SO-CH2-CH=CH2) with retained thiadiazole stability
Elimination Acidic conditions (HCl, Δ)Cleavage of the sulfanyl group to form thiol intermediates

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole core participates in cycloadditions and electrophilic substitutions:

1,3-Dipolar Cycloaddition

  • Reagents : Nitrilimines (generated in situ from hydrazonoyl chlorides)

  • Conditions : Ethanol, triethylamine, reflux (12h)

  • Outcome : Formation of spirocyclic pyrimido-thiadiazole hybrids via [3+2] cycloaddition (e.g., 89 in Scheme 1 of ).

Electrophilic Substitution

  • Site : Thiadiazole C-3 position

  • Example : Reaction with benzenediazonium chloride yields azo-linked derivatives.

Pyrimidine Ring Functionalization

The pyrimidine moiety undergoes condensation and cross-coupling reactions:

Condensation with Carbonyl Compounds

  • Reagents : Aldehydes/ketones (e.g., furfural)

  • Conditions : Ethanol, piperidine catalyst, 80°C, 8h

  • Product : Schiff base derivatives with enhanced π-conjugation (λmax shift to 320 nm in UV-Vis) .

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)2/XPhos

  • Conditions : DMF, 100°C, 24h

  • Outcome : Introduction of aryl/alkyl amines at pyrimidine C-5 position.

Multicomponent Reactions

The compound serves as a scaffold in one-pot syntheses:

ComponentsConditionsProduct ClassYieldReference
Hydrazonoyl chlorides +EtOH, Et3N, Δ2,3-Dihydro-1,3,4-thiadiazoles65–78%
Ethyl 2-chloroacetate +DCM, 0°C → RTThiadiazolo-pyrimidine esters82%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Isomerization : Prop-2-en-1-yl group → cis/trans interconversion (confirmed by NOESY).

  • Ring-Opening : Thiadiazole S-N bond cleavage under prolonged exposure (>6h).

Biological Activity-Linked Modifications

Derivatization strategies to enhance pharmacological properties include:

  • Sulfonamide Formation : Reacting with sulfonyl chlorides to improve solubility (logP reduction by 1.2 units).

  • Glycosylation : Attachment of sugar moieties via Mitsunobu reaction for targeted delivery.

Key Mechanistic Insights

  • Cyclization Pathways : Intermediate thiohydrazonates (e.g., 7 in ) undergo intramolecular cyclization to form fused heterocycles.

  • Steric Effects : Bulkier substituents on the prop-2-en-1-yl group reduce reaction rates by 40–60% in SN2 pathways.

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature60–80°C>70% yield in condensations
Solvent Polarityε = 20–30 (e.g., EtOH)Maximizes electrophilic attack
Catalyst Loading5 mol% PdBalances cost and efficiency

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is C8H7N5OS3C_8H_7N_5OS_3. Its structure features a pyrimidine ring substituted with a thiadiazole moiety and a prop-2-en-1-yl sulfanyl group. This unique structural configuration contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Research indicates that the introduction of thiadiazole rings enhances the antibacterial activity by disrupting bacterial cell wall synthesis and function .

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. For example, studies suggest that compounds containing a thiadiazole ring can inhibit cancer cell proliferation through various mechanisms, including the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The specific interactions of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine with CDK9 have been investigated, indicating its potential as a selective inhibitor in cancer therapy .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Research has demonstrated that thiadiazole derivatives exhibit significant insecticidal activity against agricultural pests like aphids and beetles . The mechanism often involves interference with the pest's metabolic pathways, leading to mortality.

Polymer Composites

In material science, compounds like 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine are being evaluated for their incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. The unique chemical structure allows for better interaction with polymer chains, improving overall material performance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of bacterial cell wall synthesis
Anticancer agentsInhibition of cyclin-dependent kinases
Agricultural SciencePesticidesInhibition of metabolic pathways in pests
Material SciencePolymer compositesEnhanced thermal stability and mechanical strength

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the anticancer properties of thiadiazole compounds in vitro. The findings revealed that specific substitutions on the thiadiazole ring enhanced the inhibition of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications for 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine .

Mechanism of Action

The mechanism of action of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine becomes evident when compared to related pyrimidine-thiadiazole hybrids.

Table 1: Structural and Functional Comparison of Pyrimidine-Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Key Features Hypothetical Properties/Applications
5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine (Target) Allylthio (Prop-2-en-1-ylsulfanyl) Electrophilic thiadiazole core; allyl group introduces potential reactivity via double bond. Drug candidates (kinase inhibitors), polymer precursors.
5-[4-(Methylthio)-1,2,5-thiadiazol-3-yl]pyrimidine Methylthio Smaller substituent; higher electron density on sulfur. Improved solubility; antimicrobial agents.
5-[4-[[(4-Chlorophenyl)methyl]thio]-1,2,5-thiadiazol-3-yl]pyrimidine 4-Chlorobenzylthio Bulky aromatic group; chloro atom enhances lipophilicity. CNS-targeting drugs; pesticide formulations.
1-Methyl-5-[4-(2-propyn-1-ylthio)-1,2,5-thiadiazol-3-yl]-1,2,3,6-tetrahydro-pyrimidine Propargylthio (2-propyn-1-ylthio) Acetylenic bond enables click chemistry; tetrahydro-pyrimidine increases flexibility. Bioconjugation probes; antiviral agents.

Key Findings

Substituent Effects on Reactivity :

  • The allylthio group in the target compound introduces a reactive double bond, enabling further functionalization (e.g., Michael additions or polymer crosslinking) compared to the inert methylthio group .
  • Propargylthio derivatives (e.g., the tetrahydro-pyrimidine analog) are prioritized in click chemistry due to their terminal alkyne functionality, which is absent in the target compound .

Electronic and Steric Modifications :

  • The 4-chlorobenzylthio substituent significantly increases lipophilicity (logP), enhancing blood-brain barrier penetration compared to the allylthio group, which has moderate hydrophobicity .
  • Methylthio-substituted analogs exhibit higher solubility in polar solvents, advantageous for aqueous-phase biological assays .

Biological Relevance :

  • Thiadiazole-pyrimidine hybrids are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine motif. The allylthio group’s electrophilicity may facilitate covalent binding to cysteine residues in target enzymes.
  • Chlorophenyl-substituted analogs show enhanced pesticidal activity, likely due to improved membrane permeability .

Biological Activity

5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis and Structural Characterization

The synthesis of 5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves several steps leading to the formation of thiadiazole and pyrimidine rings. The compound has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography, revealing insights into its molecular structure and potential interactions with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazolopyrimidine derivatives. For instance:

  • Activity Against Bacteria : Compounds derived from the thiadiazolopyrimidine framework showed significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
8aS. aureus15
9aE. coli20
16aP. aeruginosa10

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays:

  • Cytotoxicity : MTT assays demonstrated that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 5.69 µM to 9.36 µM for the most active compounds .
Cell LineIC50 Value (µM)
MCF-75.69
HepG28.45
PC39.36

Enzyme Inhibition

Compounds based on the thiadiazole-pyrimidine scaffold have also been tested for enzyme inhibition:

  • Acetylcholinesterase (AChE) : Several derivatives showed promising inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the thiadiazole and pyrimidine rings significantly influence biological activity. The presence of specific functional groups enhances antimicrobial and anticancer efficacy. For instance, electron-withdrawing groups on the aromatic ring have been correlated with increased potency against bacterial strains .

Case Studies

  • Thiadiazolopyrimidine Derivatives : A study synthesized a series of thiadiazolopyrimidine derivatives and evaluated their antimicrobial activities against various pathogens. Compounds with prop-2-en-1-yl sulfanyl groups showed enhanced antibacterial properties compared to their counterparts lacking this moiety .
  • Cytotoxic Evaluation : In a comparative study involving multiple cancer cell lines, certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

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